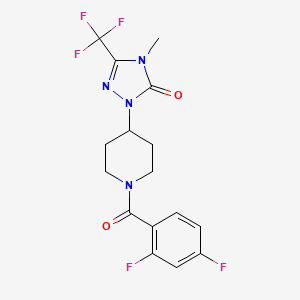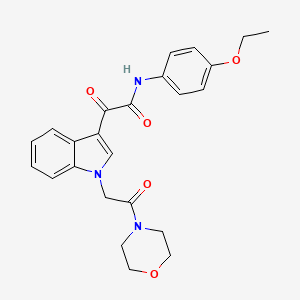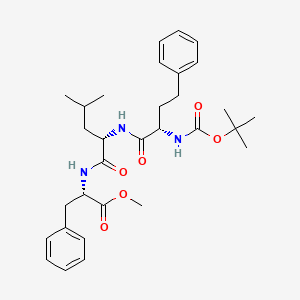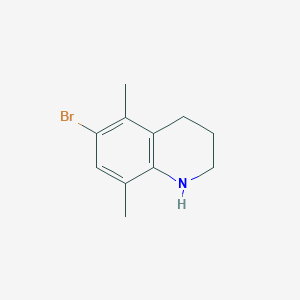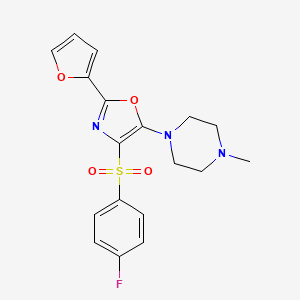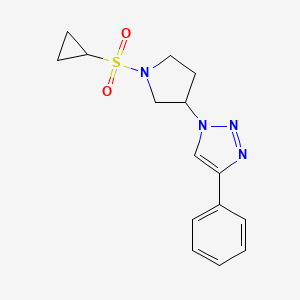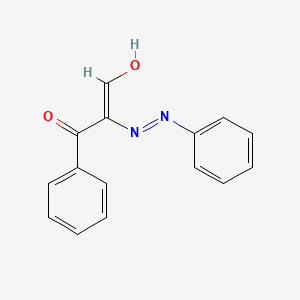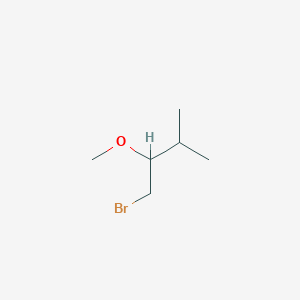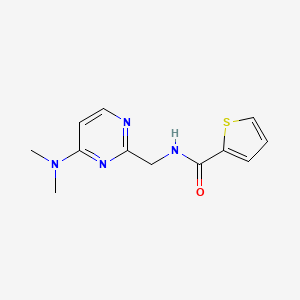
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that features a pyrimidine ring substituted with a dimethylamino group and a thiophene ring attached to a carboxamide group
作用机制
Target of Action
Similar compounds have been found to inhibitangiogenesis and interact with tyrosine kinases . These targets play crucial roles in cell proliferation and growth, making them important in the development of anticancer drugs .
Mode of Action
Similar compounds have been found to block the formation of blood vessels in vivo and inhibit the activity of tyrosine kinases . This suggests that N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide may interact with its targets to inhibit their function, leading to changes in cellular processes such as angiogenesis and cell proliferation.
Biochemical Pathways
The inhibition of angiogenesis and tyrosine kinase activity suggests that it may affect pathways related to cell growth and proliferation
Result of Action
Similar compounds have been found to exhibit significant anti-angiogenic and dna cleavage activities . This suggests that this compound may have similar effects, potentially leading to the inhibition of tumor growth and proliferation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Pyrimidine Intermediate: The starting material, 4-(dimethylamino)pyrimidine, is synthesized through a condensation reaction between dimethylamine and a suitable pyrimidine precursor under basic conditions.
Attachment of the Thiophene Ring: The pyrimidine intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
Chemistry
In chemistry, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in material science.
相似化合物的比较
Similar Compounds
N-(pyrimidin-2-ylmethyl)thiophene-2-carboxamide: Lacks the dimethylamino group, which may reduce its binding affinity and specificity.
N-((4-(methylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide: Contains a methylamino group instead of a dimethylamino group, potentially altering its chemical reactivity and biological activity.
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide: Substitutes the thiophene ring with a benzene ring, which may affect its electronic properties and interactions with biological targets.
Uniqueness
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide is unique due to the presence of both the dimethylamino group and the thiophene ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-16(2)11-5-6-13-10(15-11)8-14-12(17)9-4-3-7-18-9/h3-7H,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWABYBZNOMWRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 3-({[(2-methoxyphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2832246.png)
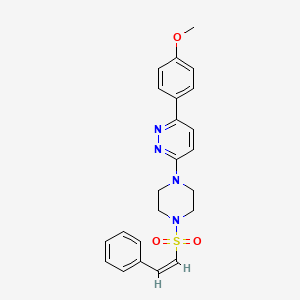
![10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B2832250.png)
![4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione](/img/new.no-structure.jpg)
![N-{[4-(furan-3-yl)phenyl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2832253.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2832255.png)
